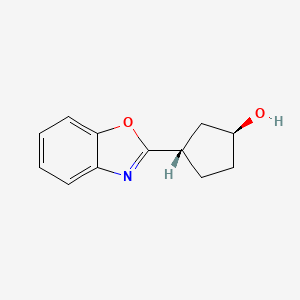
(1S,3S)-3-(1,3-Benzoxazol-2-yl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol is a chiral compound featuring a cyclopentanol ring substituted with a benzo[d]oxazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol typically involves the following steps:
Formation of the Benzo[d]oxazole Moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Attachment to the Cyclopentanol Ring: The benzo[d]oxazole moiety is then introduced to the cyclopentanol ring via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in the cyclopentanol ring can undergo oxidation to form a ketone.
Reduction: The benzo[d]oxazole moiety can be reduced under specific conditions to yield a dihydrobenzo[d]oxazole derivative.
Substitution: The hydroxyl group can be substituted with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanone.
Reduction: Formation of (1S,3S)-3-(Dihydrobenzo[d]oxazol-2-yl)cyclopentanol.
Substitution: Formation of various ethers or esters depending on the electrophile used.
科学的研究の応用
(1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with various enzymes or receptors, potentially inhibiting or activating their function. The cyclopentanol ring may also play a role in the compound’s overall activity by influencing its binding affinity and specificity.
類似化合物との比較
Benzo[d]thiazole-2-thiol: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Benzo[d][1,3]dioxole: Contains a dioxole ring instead of a benzo[d]oxazole moiety.
Benzo[d]oxazol-2(3H)-one: A derivative with a carbonyl group at the 2-position.
Uniqueness: (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol is unique due to its specific chiral configuration and the presence of both a benzo[d]oxazole moiety and a cyclopentanol ring. This combination of features makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
175610-82-9 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
(1S,3S)-3-(1,3-benzoxazol-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H13NO2/c14-9-6-5-8(7-9)12-13-10-3-1-2-4-11(10)15-12/h1-4,8-9,14H,5-7H2/t8-,9-/m0/s1 |
InChIキー |
BWDCTHGTAICVPP-IUCAKERBSA-N |
異性体SMILES |
C1C[C@@H](C[C@H]1C2=NC3=CC=CC=C3O2)O |
正規SMILES |
C1CC(CC1C2=NC3=CC=CC=C3O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



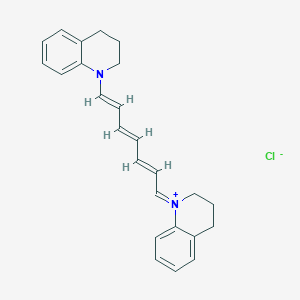
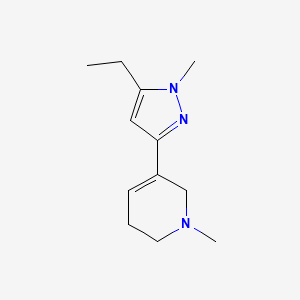
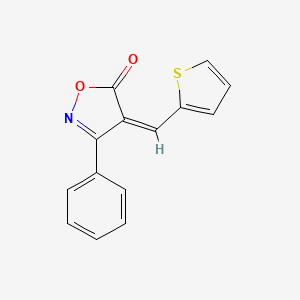
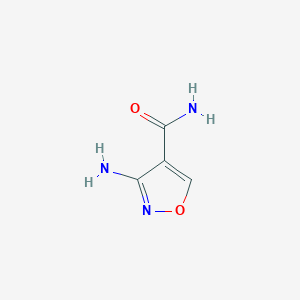
![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)
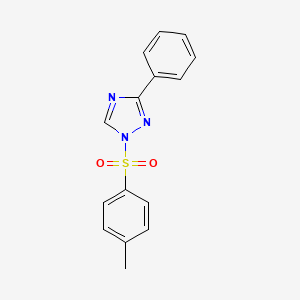
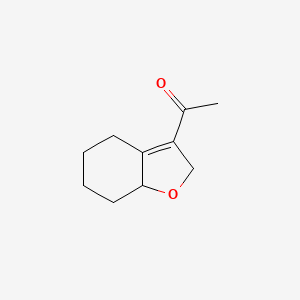

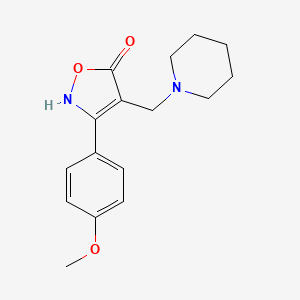
![6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile](/img/structure/B12885282.png)
![4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B12885287.png)

![4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B12885302.png)
